molecular formula C9H9FN2 B13328016 (4-fluoro-1H-indol-5-yl)methanamine

(4-fluoro-1H-indol-5-yl)methanamine

Cat. No.: B13328016
M. Wt: 164.18 g/mol
InChI Key: BVWRIPUZYDAEEI-UHFFFAOYSA-N
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Description

(4-Fluoro-1H-indol-5-yl)methanamine (CAS No. 1368115-49-4) is a fluorinated indole derivative with the molecular formula C₉H₉FN₂ and a molecular weight of 164.18 g/mol . It features a primary amine (-CH₂NH₂) attached to the 5-position of the indole ring, with a fluorine substituent at the 4-position. This compound is synthesized at a purity of ≥97% and is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules, particularly in serotonin receptor modulators .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

(4-fluoro-1H-indol-5-yl)methanamine

InChI

InChI=1S/C9H9FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H,5,11H2

InChI Key

BVWRIPUZYDAEEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-1H-indol-5-yl)methanamine typically involves the introduction of the fluorine atom and the methanamine group onto the indole ring. One common method is the electrophilic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom at the 4-position of the indole ring. The methanamine group can be introduced through a nucleophilic substitution reaction using a suitable amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-1H-indol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the indole ring, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (4-fluoro-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Molecular Properties

The table below highlights structural and molecular distinctions between (4-fluoro-1H-indol-5-yl)methanamine and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
This compound Indole 4-F, -CH₂NH₂ at C5 C₉H₉FN₂ 164.18 Fluorine enhances metabolic stability
(5-Fluoro-1H-indol-3-yl)methanamine Indole 5-F, -CH₂NH₂ at C3 C₉H₉FN₂ 164.18 Isomeric fluorine position alters electronic properties
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine Indole 5-F, -CH₂CH₂NH₂ at C3, N1-methyl C₁₁H₁₃FN₂ 204.24 Increased lipophilicity due to ethylamine and N-methyl
(1-Methyl-1H-indol-5-yl)methanamine Indole N1-methyl, -CH₂NH₂ at C5 C₁₀H₁₂N₂ 160.22 Absence of fluorine reduces electronegativity
[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine Isoxazole 3-(3-F-phenyl), -CH₂NH₂ at C5 C₁₀H₉FN₂O 200.20 Isoxazole core reduces aromaticity vs. indole
(1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine Triazole 2-F-5-Me-phenyl, -CH₂NH₂ at C4 C₁₀H₁₀FN₅ 219.22 Triazole introduces polar N-atoms for H-bonding

Physicochemical and Pharmacological Comparisons

Fluorine Position and Electronic Effects
  • 4-Fluoro vs. 5-Fluoro Indoles: The position of fluorine on the indole ring significantly impacts electronic distribution.
Substituent Effects on Lipophilicity
  • N-Methylation: The addition of a methyl group at the indole nitrogen (e.g., 2-(5-fluoro-1-methyl-1H-indol-3-yl)ethanamine) increases lipophilicity (logP ~2.5 vs.
  • Ethylamine vs. Methanamine : The ethylamine chain in 2-(5-fluoro-1-methyl-1H-indol-3-yl)ethanamine extends the molecule’s length, which may alter receptor binding kinetics compared to the shorter methanamine group in the target compound .
Heterocycle Core Modifications
  • Isoxazole vs. Indole : Replacement of indole with isoxazole ([3-(3-fluorophenyl)-1,2-oxazol-5-yl]methanamine) reduces aromatic π-system conjugation, decreasing planarity and possibly weakening interactions with flat binding pockets in enzymes or receptors .
  • Triazole Derivatives : The triazole-containing analog () introduces two additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

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